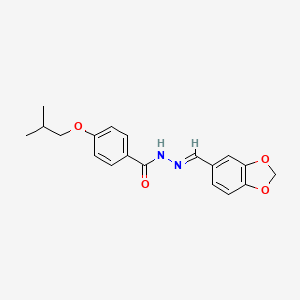

![molecular formula C17H18N2O3 B5552047 isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

isopropyl 4-[(anilinocarbonyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to isopropyl 4-[(anilinocarbonyl)amino]benzoate typically involves multi-step organic reactions. For instance, a series of indenopyrazoles, which share a similar synthetic framework, was synthesized from corresponding indanones and phenyl isothiocyanates in two steps, highlighting the modular approach often employed in synthesizing complex organic molecules like isopropyl 4-[(anilinocarbonyl)amino]benzoate (Minegishi et al., 2015).

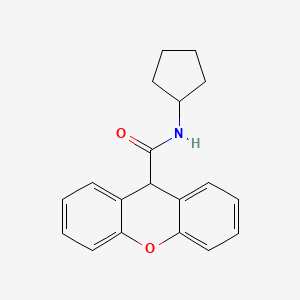

Molecular Structure Analysis

The molecular structure of compounds similar to isopropyl 4-[(anilinocarbonyl)amino]benzoate often features a benzoate moiety linked to various functional groups, which can significantly impact their chemical behavior and interaction with biological systems. For example, studies have shown that specific substitutions on the benzoate ring can enhance certain biological activities, demonstrating the importance of detailed molecular structure analysis (Portilla et al., 2007).

Chemical Reactions and Properties

Compounds within the family of isopropyl 4-[(anilinocarbonyl)amino]benzoates undergo various chemical reactions, reflecting their reactivity and potential applications. For example, isocyanide-based multicomponent reactions have been utilized to synthesize related compounds, showcasing the versatility of these molecules in chemical synthesis and the potential for creating diverse derivatives with varied properties (Soleimani & Zainali, 2011).

Physical Properties Analysis

The physical properties of isopropyl 4-[(anilinocarbonyl)amino]benzoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. For example, the crystalline structure of similar compounds has been extensively studied, revealing diverse hydrogen bonding patterns that can influence their solubility and stability (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for understanding the applications and safety profile of isopropyl 4-[(anilinocarbonyl)amino]benzoate derivatives. Studies on similar compounds have explored their potential as inhibitors or reactants in chemical and biological systems, indicating a broad range of functionalities and applications (Minegishi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Supramolecular Polymerization

Supramolecular polymerization involves the selective reactivity of monomers leading to chain-growth polycondensation, a process relevant for creating well-defined polymeric structures. This methodology could potentially apply to derivatives of isopropyl 4-[(anilinocarbonyl)amino]benzoate in the design of novel polymers with specific properties (De Greef et al., 2009).

Drug Synthesis and Herbicide Development

Derivatives of anilinocarbonylamino benzoates have been explored for their pharmacological and agricultural applications. For instance, the synthesis of deuterated compounds like ZJ0273 and ZJ0702, which are active ingredients in herbicides, demonstrates the chemical modification potential of such compounds for creating specific bioactive molecules (Yang & Lu, 2010).

Environmental Degradation Studies

Research on the degradation of isofenphos, a compound with structural similarities to isopropyl 4-[(anilinocarbonyl)amino]benzoate, by soil microorganisms provides insights into the environmental fate and biodegradability of such chemicals. This study illustrates the potential for microbial degradation pathways to mitigate environmental contamination (Racke & Coats, 1987).

Analytical Chemistry Applications

The development of novel fluorescent probes for labeling glycoproteins and cell surface glycoconjugates showcases the application of anilinocarbonylamino benzoate derivatives in biochemical research. These probes facilitate the detection of specific biomolecules, contributing to advances in cellular biology and diagnostics (Key, Li, & Cairo, 2012).

Polymer Chemistry

The synthesis of well-defined aromatic polyamides from phenyl 4-(4-octyloxybenzylamino)benzoate through chain-growth polycondensation demonstrates the compound's utility in creating polymers with specific characteristics. This research highlights the potential for compounds like isopropyl 4-[(anilinocarbonyl)amino]benzoate in the design and synthesis of new materials (Yokozawa et al., 2002).

Eigenschaften

IUPAC Name |

propan-2-yl 4-(phenylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(2)22-16(20)13-8-10-15(11-9-13)19-17(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXOEVUSXXFNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-[(phenylcarbamoyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)